1-Allyl 4-ethyl 2-cyano-3-methylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl 4-ethyl 2-cyano-3-methylsuccinate is an organic compound with the molecular formula C11H15NO4 It is a derivative of succinic acid, featuring an allyl group, an ethyl group, a cyano group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl 4-ethyl 2-cyano-3-methylsuccinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of 4-ethyl-2-cyano-3-methylsuccinic acid with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or immobilized enzymes can be used to facilitate the esterification reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl 4-ethyl 2-cyano-3-methylsuccinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
1-Allyl 4-ethyl 2-cyano-3-methylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl 4-ethyl 2-cyano-3-methylsuccinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
- 1-Allyl 4-ethyl 2-cyano-3-methylsuccinate (CAS#: 454685-94-0)
- 1-Allyl 4-ethyl (3R)-2-cyano-3-methylsuccinate (CAS#: 473445-13-5)
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications. The presence of the allyl group also provides opportunities for further functionalization, enhancing its versatility in organic synthesis.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-O-ethyl 4-O-prop-2-enyl 3-cyano-2-methylbutanedioate |
InChI |
InChI=1S/C11H15NO4/c1-4-6-16-11(14)9(7-12)8(3)10(13)15-5-2/h4,8-9H,1,5-6H2,2-3H3 |
InChI Key |
CLPSMRPJDLTVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C#N)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.